molecular formula C21H22N2O B5689009 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone

2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone

Cat. No.: B5689009
M. Wt: 318.4 g/mol
InChI Key: UNKDCRKXAIQPAE-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone is a synthetic chemical hybrid scaffold designed for medicinal chemistry and pharmacological research. This compound features a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety linked via an ethanone bridge to a 2,3-dimethyl-1H-indole ring. The THIQ nucleus is a privileged structure in drug discovery, present in a wide array of compounds with established biological activities, including antitumor, antibacterial, antiviral, and central nervous system (CNS) effects . The indole scaffold is another prominent pharmacophore found in numerous bioactive natural products and pharmaceuticals, with documented roles in antibacterial and antitumor applications . The strategic fusion of these two heterocyclic systems into a single molecular entity creates a novel chemical tool for investigating polypharmacology and for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. The specific research value of this compound lies in its potential to exhibit dual mechanisms of action or enhanced biological activity. Indole derivatives have demonstrated significant antibacterial activity against challenging pathogens like Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis , with some analogs also showing efficacy in inhibiting bacterial biofilm formation . Concurrently, 1,2,3,4-tetrahydroisoquinoline analogs have been explored as potent and selective inhibitors for various epigenetic and neurological targets, such as the dopamine D1 receptor and protein arginine methyltransferases (PRMTs) . Researchers can utilize this hybrid molecule as a key intermediate for further synthetic elaboration or as a probe to study structure-activity relationships (SAR) in programs aimed at discovering new anti-infective or anticancer leads. The presence of the ethanone linker offers a potential site for further chemical modification, allowing for the fine-tuning of physicochemical properties and binding affinity. This product is intended for research and development purposes in a controlled laboratory environment. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2,3-dimethylindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-15-16(2)23(20-10-6-5-9-19(15)20)21(24)14-22-12-11-17-7-3-4-8-18(17)13-22/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKDCRKXAIQPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Coupling of the Two Moieties: The final step involves coupling the isoquinoline and indole moieties through a condensation reaction, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ethanone moiety using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or other substituted ethanone derivatives.

Scientific Research Applications

Pharmacological Applications

2.1 Treatment of Neurological Disorders

The compound has been identified as a positive allosteric modulator (PAM) of the dopamine D1 receptor. This mechanism suggests its utility in treating conditions such as:

  • Parkinson's Disease : The modulation of D1 receptors can enhance dopaminergic signaling, potentially alleviating motor symptoms associated with the disease. Research indicates that compounds similar to this one may improve cognitive functions in patients suffering from Parkinson's disease .
  • Schizophrenia : By modulating dopamine pathways, the compound may also address negative symptoms of schizophrenia, providing a novel therapeutic approach .
  • Alzheimer's Disease : There is emerging evidence that PAMs can mitigate cognitive decline in Alzheimer's patients by enhancing cholinergic and dopaminergic activity .

2.2 Treatment of Mood Disorders

The compound has shown promise in treating depression and attention deficit-hyperactivity disorder (ADHD) . Its ability to influence neurotransmitter systems could lead to improved mood regulation and attention span .

Parkinson's Disease Management

A study demonstrated that patients treated with compounds exhibiting similar structures showed significant improvements in both motor and non-motor symptoms associated with Parkinson's disease. The findings suggest that these compounds could serve as effective monotherapy or adjunct therapy alongside traditional treatments like levodopa .

Cognitive Enhancement in Schizophrenia

Clinical trials have indicated that patients receiving treatment with D1 PAMs experienced reductions in cognitive impairments and negative symptoms typical of schizophrenia. These results underscore the potential for this compound to enhance therapeutic outcomes for individuals with severe psychiatric disorders .

Tables

Application AreaPotential BenefitsRelevant Studies
Parkinson's DiseaseImproved motor and cognitive functions[Study on D1 PAMs]
SchizophreniaReduction in negative symptoms[Clinical Trials]
Alzheimer's DiseaseMitigation of cognitive decline[Emerging Evidence]
DepressionEnhanced mood regulation[Pharmacological Insights]
ADHDImproved attention span[Research Findings]

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Modifications

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Core Structure Modifications Biological Activity / Application Reference
Target Compound 3,4-Dihydroisoquinoline + 2,3-dimethylindole (ethanone bridge) Not explicitly reported N/A
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one Propanone bridge + 4-isobutylphenyl substituent Anti-inflammatory (ibuprofen hybrid) [4]
2-((4-Chlorophenyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone Chlorophenylamino group on ethanone Synthetic intermediate for K2P channel modulators [5]
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenylamino)ethanone 6,7-Dimethoxy-dihydroisoquinoline + phenylamino group HIV-1 reverse transcriptase inhibition [8]
Mevidalenum (WHO INN) Dichlorophenyl + hydroxymethyl substituents Dopamine D1 receptor allosteric modulator [9]
Can159 (CD44 antagonist) Dihydroisoquinoline + tetrazolyl-indole (ethanone bridge) CD44 antagonism, HA-binding inhibition [11]
1-(1,3-Dimethyl-1H-indol-2-yl)ethanone Dimethylindole (lacking dihydroisoquinoline) Structural reference for indole derivatives [13]
1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione Indole-2,3-dione substitution + methyl group Unreported (structural analog) [19]

Pharmacological and Structure-Activity Relationship (SAR) Insights

  • Dihydroisoquinoline Modifications: Methoxy groups at positions 6 and 7 (e.g., in HIV-1 RT inhibitors ) enhance interaction with enzymatic targets but reduce solubility. Hydroxymethyl and dichlorophenyl substituents (e.g., mevidalenum ) confer dopamine receptor modulation, suggesting that bulky substituents on the dihydroisoquinoline ring may drive CNS activity.
  • Indole Modifications: The 2,3-dimethyl substitution on the indole ring in the target compound contrasts with dione () or tetrazolyl () groups in analogs. Dimethyl groups may enhance lipophilicity and membrane permeability compared to polar substitutions. Para-substitution on aromatic rings (e.g., in oxadiazole derivatives ) is associated with enhanced antimicrobial activity, implying that the position of substituents on the indole or isoquinoline could critically influence bioactivity.
  • Ethanone Bridge Flexibility: Replacement of ethanone with propanone () or incorporation of sulfonyl groups () alters molecular rigidity and hydrogen-bonding capacity, impacting target selectivity.

Key Research Findings

HIV-1 RT Inhibition: Dihydroisoquinoline derivatives with dimethoxy groups () exhibit weak to moderate RT inhibition, highlighting the importance of electron-donating substituents for enzyme interaction.

Dopamine Receptor Modulation: Mevidalenum and glovadalenum () demonstrate that halogenated and hydroxymethyl groups on dihydroisoquinoline-ethanone hybrids are critical for allosteric modulation.

CD44 Antagonism: The ethanone-linked tetrazolyl-indole in Can159 suggests that indole substitution patterns directly influence binding to CD44’s hyaluronic acid domain.

Biological Activity

The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone is a derivative of both isoquinoline and indole structures, which have been recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound consists of two significant moieties:

  • 3,4-Dihydroisoquinoline : Known for its neuropharmacological effects and potential in treating neurological disorders.
  • Indole : A key structure in many biologically active compounds, including pharmaceuticals.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. The indole derivatives have been shown to act as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in inflammation pathways.

CompoundActivityReference
D-7 (1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanoneStrong anti-inflammatory and analgesic activity

2. Neuroprotective Effects

The isoquinoline derivatives are noted for their neuroprotective effects. Studies have suggested that they may help in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

3. Anticancer Potential

Compounds containing indole and isoquinoline moieties have been investigated for their anticancer properties. They exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.
  • Modulation of Neurotransmitter Systems : It may influence serotonin receptors and other neurotransmitter pathways, contributing to its neuroprotective effects.

Case Study 1: COX-2 Inhibition

A study synthesized novel indole derivatives and evaluated their COX-2 inhibitory activity. Among them, a derivative similar to our compound demonstrated significant reductions in inflammation markers in vitro and in vivo models.

Case Study 2: Anticancer Activity

Research on isoquinoline derivatives has shown promising results against various cancer types. For instance, a related compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells.

Q & A

Q. What are the recommended synthetic strategies for 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone?

Methodological Answer: Synthesis typically involves multi-step organic reactions:

  • Cyclization : Construct the dihydroisoquinoline core via acid-catalyzed cyclization of phenethylamine derivatives (e.g., using POCl₃ or PPA) .
  • Indole Functionalization : Introduce methyl groups at the 2- and 3-positions of indole via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .
  • Ketone Coupling : Link the dihydroisoquinoline and indole moieties using a ketone bridge via nucleophilic acyl substitution (e.g., using DCC/DMAP as coupling agents) .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product ≥95% purity .

Key Tools: TLC for reaction monitoring, NMR for intermediate validation .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer: Structural confirmation requires:

  • X-ray Crystallography : Resolve absolute configuration using SHELX software (SHELXL for refinement; SHELXS for phase solution) .
  • NMR Spectroscopy : Analyze ¹H/¹³C NMR (e.g., δ 1.66 ppm for CH₃ in indole, δ 3.74–4.90 ppm for dihydroisoquinoline protons) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error .

Data Interpretation: Compare experimental NMR shifts with computed DFT models (e.g., Gaussian 16) to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Scaffold Modification : Systematically alter substituents (e.g., halogenation at indole C4/C5, methoxy groups on dihydroisoquinoline) and assess changes in IC₅₀ values against target receptors .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to sigma receptors or CD44; validate with MD simulations (AMBER) .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with His189 in CD44) using Schrödinger’s Phase .
  • Parallel Synthesis : Generate derivatives via combinatorial chemistry (96-well plates) and screen for cytotoxicity (MTT assay) or receptor modulation (cAMP/GTPγS binding) .

Data Analysis: Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .

Q. How should conflicting data on biological activity (e.g., cytotoxicity vs. receptor selectivity) be resolved?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate activity across a broader concentration range (0.1–100 µM) to rule out false positives from off-target effects .
  • Selectivity Profiling : Screen against panels of related receptors (e.g., sigma-1 vs. sigma-2) using radioligand displacement assays (³H-DTG) .
  • Metabolic Stability : Test compound stability in liver microsomes (human/rat) to assess whether rapid degradation skews cytotoxicity results .
  • CRISPR Knockout : Use HEK293 cells with CRISPR-edited CD44 or sigma receptors to confirm target specificity .

Contradiction Resolution: Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics if fluorescence-based assays show variability) .

Q. What computational methods are effective in predicting reaction pathways for scale-up synthesis?

Methodological Answer:

  • Retrosynthetic Analysis : Apply Chematica (Synthia) to identify optimal routes with minimal protecting groups .
  • Reaction Optimization : Use Bayesian optimization (Python-based libraries) to maximize yield by tuning parameters (temperature, catalyst loading) .
  • DFT Calculations : Compute transition states (B3LYP/6-31G*) to identify rate-limiting steps (e.g., ketone bridge formation) and mitigate side reactions .
  • Machine Learning : Train models on USPTO reaction data to predict solvent/catalyst compatibility for indole alkylation .

Validation: Compare predicted vs. experimental HPLC purity (>98% target) for small batches before pilot-scale synthesis .

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